2-Ethyl-1,3,5-triphenyl-1H-pyrrole
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Overview
Description
2-Ethyl-1,3,5-triphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of 2-Ethyl-1,3,5-triphenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-dimethoxytetrahydrofuran and aniline under acidic conditions . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which can provide high yields and selectivity .
Chemical Reactions Analysis
2-Ethyl-1,3,5-triphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,3,5-tricarboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated pyrrole derivatives.
Scientific Research Applications
2-Ethyl-1,3,5-triphenyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between pyrrole derivatives and biological macromolecules.
Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3,5-triphenyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-Ethyl-1,3,5-triphenyl-1H-pyrrole can be compared to other pyrrole derivatives such as:
1H-Pyrrole, 2-ethyl-: This compound has a similar structure but lacks the phenyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-: This derivative has additional methyl groups, which can influence its steric and electronic properties.
2,3,5-Substituted 1H-pyrroles:
Properties
CAS No. |
91025-69-3 |
---|---|
Molecular Formula |
C24H21N |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-ethyl-1,3,5-triphenylpyrrole |
InChI |
InChI=1S/C24H21N/c1-2-23-22(19-12-6-3-7-13-19)18-24(20-14-8-4-9-15-20)25(23)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
InChI Key |
LVFPXQHUDKNKQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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